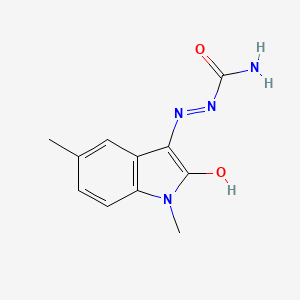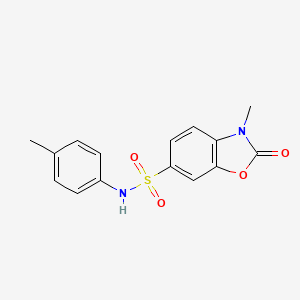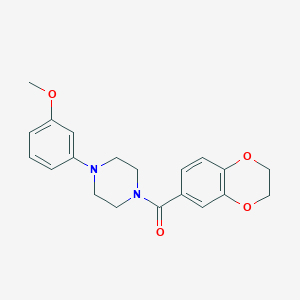
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride, also known as L-838,417, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. It is thought to enhance the inhibitory effects of GABA by increasing the opening of the chloride ion channel, leading to hyperpolarization of the neuron and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been shown to have sedative and muscle relaxant effects. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride in lab experiments is its well-established pharmacological profile and mechanism of action. This allows for more accurate and reliable interpretation of experimental results. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
For research could include further investigation of its safety and efficacy in humans, as well as exploration of its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research could focus on the development of more selective compounds that target specific subtypes of the GABA-A receptor, which could lead to more effective and better-tolerated treatments for neurological disorders.
Synthesis Methods
The synthesis of 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride involves the reaction of N-methylglycine with benzyl bromide in the presence of sodium hydride to form benzyl N-methylglycinate. This intermediate is then reacted with 1,2-dibromoethane in the presence of potassium carbonate to form 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-one. The final step involves the reduction of the ketone group using sodium borohydride in the presence of hydrochloric acid to form this compound.
Scientific Research Applications
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have anticonvulsant properties in animal models of epilepsy.
properties
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-16-9-15(20)18-8-7-17(11-14(19)12-18)10-13-5-3-2-4-6-13/h2-6,14,16,19H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMANTZNJJBTPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)


![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)


![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3S*,4S*)-4-methyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5681462.png)